![molecular formula C21H28N2O4 B281952 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as CHX-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to act through the inhibition of multiple signaling pathways involved in cancer progression and inflammation. 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-cancer and anti-inflammatory effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to inhibit the formation of new blood vessels in tumors, thereby reducing the supply of nutrients and oxygen to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent anti-cancer and anti-inflammatory effects. However, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo. Moreover, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Direcciones Futuras
For 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid include the development of novel formulations and delivery systems to enhance its solubility and bioavailability. Moreover, further studies are needed to investigate its potential as a therapeutic agent for various cancers and inflammatory diseases, as well as its effects on normal cells and tissues. Additionally, the use of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
In conclusion, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a promising compound with potent anti-cancer and anti-inflammatory effects. Its ease of synthesis, low toxicity, and multiple mechanisms of action make it an attractive candidate for future research and development. Further studies are needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and investigate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves the reaction between cyclohexylamine and 2-nitrobenzoyl chloride, followed by the reduction of the nitro group with tin (II) chloride to yield 2-(cyclohexylamino)benzoic acid. The acid is then coupled with cyclohexanecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to produce 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in various in vitro and in vivo studies. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the formation of new blood vessels in tumors. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
Fórmula molecular |
C21H28N2O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-[[2-(cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h6-7,12-16H,1-5,8-11H2,(H,22,25)(H,23,24)(H,26,27) |
Clave InChI |
ALFBLQJAAFEFCE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
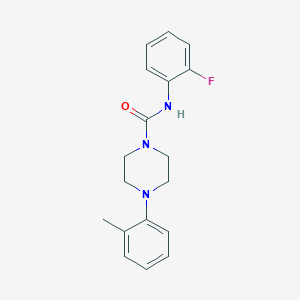
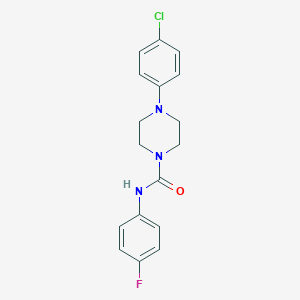
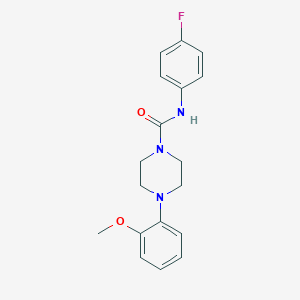

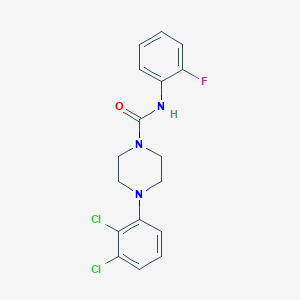
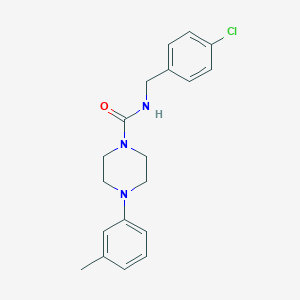
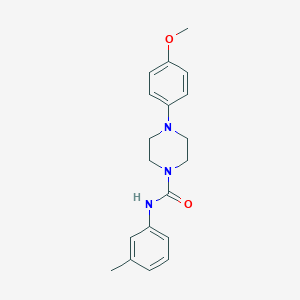
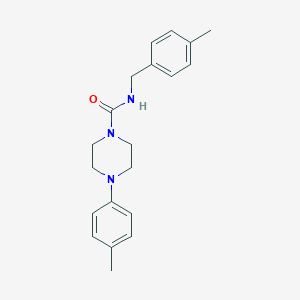

![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)